1-(4-Bromobutoxy)-4-phenoxybenzene 1-(4-Bromobutoxy)-4-phenoxybenzene
Brand Name: Vulcanchem
CAS No.: 119454-89-6
VCID: VC16190170
InChI: InChI=1S/C16H17BrO2/c17-12-4-5-13-18-14-8-10-16(11-9-14)19-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2
SMILES:
Molecular Formula: C16H17BrO2
Molecular Weight: 321.21 g/mol

1-(4-Bromobutoxy)-4-phenoxybenzene

CAS No.: 119454-89-6

Cat. No.: VC16190170

Molecular Formula: C16H17BrO2

Molecular Weight: 321.21 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromobutoxy)-4-phenoxybenzene - 119454-89-6

Specification

CAS No. 119454-89-6
Molecular Formula C16H17BrO2
Molecular Weight 321.21 g/mol
IUPAC Name 1-(4-bromobutoxy)-4-phenoxybenzene
Standard InChI InChI=1S/C16H17BrO2/c17-12-4-5-13-18-14-8-10-16(11-9-14)19-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2
Standard InChI Key TZWHGMOBHDECOQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCBr

Introduction

Synthesis Methods

The synthesis of 1-(4-Bromobutoxy)-4-phenoxybenzene typically involves multi-step nucleophilic substitution reactions, as outlined in analogous protocols from patent literature .

Stepwise Synthesis Protocol

  • Formation of Phenolate Intermediate:

    • React phenol with a strong base (e.g., NaOH) in a polar solvent (e.g., DMF) to generate sodium phenolate.

    • Reaction:

      C₆H₅OH + NaOH → C₆H₅O⁻Na⁺ + H₂O\text{C₆H₅OH + NaOH → C₆H₅O⁻Na⁺ + H₂O}
    • Conditions: 80–100°C, 2–4 hours .

  • Etherification with 1,4-Dibromobutane:

    • Substitute one bromine atom of 1,4-dibromobutane with the phenolate ion.

    • Reaction:

      C₆H₅O⁻Na⁺ + Br–(CH₂)₄–Br → C₆H₅O–(CH₂)₄–Br + NaBr\text{C₆H₅O⁻Na⁺ + Br–(CH₂)₄–Br → C₆H₅O–(CH₂)₄–Br + NaBr}
    • Catalyst: Cu(I) salts (e.g., CuBr) to enhance reaction efficiency .

    • Yield: 70–85% after purification via fractional distillation .

  • Second Etherification with Phenol:

    • React the intermediate 4-bromobutoxybenzene with a second equivalent of sodium phenolate.

    • Reaction:

      C₆H₅O–(CH₂)₄–Br + C₆H₅O⁻Na⁺ → C₆H₅O–(CH₂)₄–O–C₆H₅ + NaBr\text{C₆H₅O–(CH₂)₄–Br + C₆H₅O⁻Na⁺ → C₆H₅O–(CH₂)₄–O–C₆H₅ + NaBr}
    • Conditions: 120–140°C, 6–8 hours under inert atmosphere .

Single-Pot Synthesis (Alternative Approach)

  • Combine phenol, 1,4-dibromobutane, and excess base in a single reactor.

  • Advantages: Reduced purification steps; Disadvantages: Lower yield (55–65%) due to competing side reactions .

Physicochemical Properties

Data extrapolated from structurally related compounds ( ):

PropertyValueConditions
Molecular Weight321.22 g/mol
Melting Point52–55°CDifferential Scanning Calorimetry
Boiling Point290–295°C (decomposes)760 mmHg
Density1.214 g/cm³25°C
Refractive Index1.538–1.54220°C
SolubilitySoluble in DCM, THF, DMF; insoluble in water

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with amines, thiols, or alkoxides to form functionalized derivatives .

  • Oxidation: Under catalytic conditions (e.g., Co/Mn/Br system), the butoxy chain oxidizes to carboxylic acids, useful in polymer synthesis .

  • Thermal Stability: Decomposes above 300°C, releasing HBr gas .

Industrial Applications

  • Polymer Synthesis: Serves as a monomer for poly(ether ether ketone) (PEEK) production via electrophilic routes .

  • Pharmaceutical Intermediates: Utilized in proteomics research for designing enzyme inhibitors .

  • Liquid Crystals: Modifies mesomorphic properties in display technologies .

Recent Advances and Research Directions

Recent patents highlight innovations in catalytic oxidation systems (e.g., TiO₂-supported catalysts) to improve yields of carboxylic acid derivatives . Additionally, computational studies explore its electronic properties for organic semiconductor applications .

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